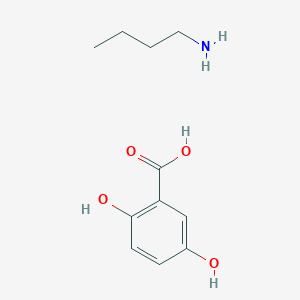

2,5-Dihydroxybenzoic acid butylamine salt

Descripción general

Descripción

2,5-Dihydroxybenzoic acid butylamine salt is a chemical compound with the molecular formula C7H6O4·C4H11N . It is commonly used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) Mass Spectrometry, particularly for the analysis of oligosaccharides, lipids, and polar synthetic polymers .

Synthesis Analysis

The synthesis of 2,5-Dihydroxybenzoic acid butylamine salt involves the use of matrix solutions deposited in five layers, with a speed of 300 mm/min and an increasing flow rate set to 10 μl/min (first layer), 15 μl/min (second layer), and 20 μl/min (all others) .Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxybenzoic acid butylamine salt consists of a benzoic acid moiety with two hydroxyl groups at the 2nd and 5th positions and a butylamine salt .Chemical Reactions Analysis

2,5-Dihydroxybenzoic acid butylamine salt is used in the analysis of biomolecules using matrix-assisted laser desorption/ionization combined with mass spectrometry . It is most commonly used as a matrix for carbohydrates and produces [M+Na]+ ion; it may show a weaker [M+K]+ ion .Physical And Chemical Properties Analysis

2,5-Dihydroxybenzoic acid butylamine salt is a solid at room temperature. It has a molecular weight of 227.26 . It should be stored under inert gas at room temperature .Aplicaciones Científicas De Investigación

- Specifics : DHBB produces [M+Na]+ ions and may exhibit a weaker [M+K]+ ion. It is commonly used for carbohydrate analysis .

- Applications : DHBB, as an IL, finds use in various fields:

- Specifics : Researchers use DHBB to ionize these compounds for precise mass spectrometric analysis .

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Analysis

Ionic Liquid Properties and Applications

Pharmaceutical Intermediates

Oligosaccharide and Lipid Analysis

Carbohydrate Matrix for MALDI-MS

Research in Biomolecular Sciences

Mecanismo De Acción

Target of Action

It is known to be used as a matrix for matrix-assisted laser desorption/ionization time-of-flight (maldi-tof) mass spectrometry .

Mode of Action

2,5-Dihydroxybenzoic acid butylamine salt is often used as a matrix for MALDI-TOF mass spectrometry, particularly for the analysis of oligosaccharides, lipids, and polar synthetic polymers . In this context, the compound helps in the ionization of the sample without causing fragmentation or decay .

Biochemical Pathways

It is known to play a role in the process of maldi-tof mass spectrometry, aiding in the ionization of complex molecules .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored under an inert atmosphere .

Result of Action

The result of the action of 2,5-Dihydroxybenzoic acid butylamine salt is the successful ionization of complex molecules in the MALDI-TOF mass spectrometry process, allowing for their analysis .

Action Environment

The action of 2,5-Dihydroxybenzoic acid butylamine salt is influenced by environmental factors such as temperature and atmospheric conditions. It is recommended to store the compound under an inert atmosphere at room temperature . The compound is also known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

butan-1-amine;2,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.C4H11N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-3-4-5/h1-3,8-9H,(H,10,11);2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLUKKYDTRVMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.C1=CC(=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741386 | |

| Record name | 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydroxybenzoic acid butylamine salt | |

CAS RN |

666174-80-7 | |

| Record name | 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)

![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)